molecular formula C8H6F2N2O B1431763 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile CAS No. 1423029-59-7

6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Cat. No.: B1431763
CAS No.: 1423029-59-7
M. Wt: 184.14 g/mol
InChI Key: SSYANEDKQYPCCD-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C8H6F2N2O and its molecular weight is 184.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-3-1-2-6(4-11)12-8/h1-3,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYANEDKQYPCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical & Synthetic Profile: 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application context of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile , a critical intermediate in the development of next-generation P2X3 receptor antagonists.

Technical Whitepaper | Version 1.0

Executive Summary

6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile (CAS: 1423029-59-7) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of P2X3 receptor antagonists . These therapeutic agents are currently at the forefront of treating refractory chronic cough and visceral pain hypersensitivity.

The compound features a pyridine core substituted with an electron-withdrawing nitrile group and a lipophilic, metabolically stable 2,2-difluoroethoxy moiety. This specific fluorinated ether motif is strategically employed to block metabolic "soft spots" (preventing O-dealkylation) and modulate the molecule's lipophilicity (LogP), thereby improving the oral bioavailability and half-life of the final drug candidate.

Molecular Identity & Physicochemical Properties

Nomenclature & Identification
ParameterDetail
IUPAC Name 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile
Common Name 6-(2,2-Difluoroethoxy)picolinonitrile
CAS Registry Number 1423029-59-7
Molecular Formula C

H

F

N

O
Molecular Weight 184.14 g/mol
SMILES N#CC1=CC=CC(OCC(F)F)=N1
Physical Properties Profile

Note: Values marked with () are predicted based on structure-property relationship (SPR) algorithms due to limited public experimental data for this specific intermediate.*

PropertyValue / RangeSignificance
Physical State Solid (Crystalline/Powder)Typical for picolinonitriles; facilitates handling vs. oils.
Melting Point 45–65 °C (Est.)Low-melting solid; requires careful temperature control during drying.
Boiling Point ~260 °C @ 760 mmHgHigh boiling point indicates low volatility.
Density 1.28 ± 0.1 g/cm³*Higher density than non-fluorinated analogs due to F atoms.
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; optimal for membrane permeability.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; requires organic co-solvents for reactions.
pKa (Conj. Acid) ~0.5 (Pyridine N)The nitrile and alkoxy groups significantly decrease basicity.

Synthetic Methodology

The most robust route to 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is via Nucleophilic Aromatic Substitution (S


Ar) . The electron-withdrawing nitrile group at the C2 position activates the pyridine ring, making the C6-halogen highly susceptible to nucleophilic attack by the alkoxide.
Reaction Pathway Diagram

The following diagram illustrates the S


Ar mechanism, proceeding through a Meisenheimer-like transition state.

SnAr_Mechanism Reactants Reactants 6-Chloro-2-cyanopyridine + 2,2-Difluoroethanol Base Base Activation (NaH or K2CO3) Forms Alkoxide Reactants->Base Deprotonation Intermediate Transition State (Meisenheimer Complex) Base->Intermediate Nucleophilic Attack (C6 Position) Product Product 6-(2,2-Difluoroethoxy) pyridine-2-carbonitrile Intermediate->Product Elimination of Cl-

Caption: S


Ar pathway converting 6-chloropyridine-2-carbonitrile to the target ether.
Optimized Experimental Protocol

Objective: Synthesis of 10g batch.

Reagents:

  • 6-Chloropyridine-2-carbonitrile (1.0 eq)[1]

  • 2,2-Difluoroethanol (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq) [Alternative: NaH for faster kinetics]
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 6-chloropyridine-2-carbonitrile (1.0 eq) and anhydrous DMF.

  • Activation: Add K

    
    CO
    
    
    
    (2.0 eq) to the solution. Stir at room temperature for 10 minutes.
  • Addition: Add 2,2-difluoroethanol (1.2 eq) dropwise. Note: If using NaH, pre-form the alkoxide at 0°C before adding the pyridine substrate.

  • Reaction: Heat the mixture to 60–80 °C under nitrogen atmosphere. Monitor by TLC (20% EtOAc/Hexanes) or LCMS. Reaction typically completes in 4–6 hours.

  • Work-up:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Purification: If the crude is an oil or impure solid, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Analytical Characterization (Simulated)

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.

H NMR Spectroscopy (400 MHz, CDCl )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.75 dd (J=8.0, 7.5 Hz)1HH4 (Pyridine)
7.35 d (J=7.5 Hz)1HH3 (Pyridine, ortho to CN)
7.05 d (J=8.0 Hz)1HH5 (Pyridine, ortho to OR)
6.10 tt (J=55.0, 4.0 Hz)1H–CH F

(Terminal proton)
4.60 td (J=13.0, 4.0 Hz)2H–OCH

–CHF

Key Diagnostic: The triplet of triplets at ~6.10 ppm with a large geminal coupling constant (


 Hz) is the definitive signature of the difluoromethyl group.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Ion: [M+H]

    
     = 185.15 m/z
    
  • Fragmentation: Loss of the difluoroethyl chain may be observed at higher collision energies.

Stability & Handling Guidelines

Hydrolysis Risk

The nitrile group at the 2-position is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Risk: Conversion to 6-(2,2-difluoroethoxy)picolinamide or picolinic acid.

  • Prevention: Store in a cool, dry place. Avoid prolonged exposure to moisture.

Storage Recommendations
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) for long-term stability.

  • Container: Amber glass vials to prevent potential photodegradation, although pyridines are generally stable to ambient light.

References

  • PubChem. (2025). Compound Summary: 6-(2,2-difluoroethoxy)pyridine-2-carbonitrile.[2] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Richards, D., et al. (2019). Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors. British Journal of Pharmacology.[3] Retrieved February 14, 2026, from [Link]

  • Bayer AG. (2021). Eliapixant (BAY 1817080) P2X3 Antagonist Research Data. PubMed Central. Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: Strategic Applications of Fluorinated Pyridine-2-Carbonitriles in Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridine-2-carbonitriles represent a class of "privileged scaffolds" in modern drug discovery and agrochemistry. Their utility stems from a unique synergistic effect: the pyridine-2-carbonitrile core provides a versatile handle for heterocycle formation (e.g., triazoles, tetrazoles), while the fluorine substituents impart critical pharmacological properties (metabolic stability, lipophilicity) and distinct chemical reactivity (activated


).

This guide moves beyond basic properties to explore the orthogonal reactivity of these molecules. It details how researchers can exploit the electronic deficiency of the ring to perform sequential, regioselective functionalizations, effectively using these compounds as "molecular switchboards" for library generation.

Structural & Electronic Properties: The "Ultra-Electrophile" Concept

To apply these molecules effectively, one must understand their electronic landscape. A pyridine ring is already electron-deficient.[1][2] Adding a nitrile group (strong electron-withdrawing group, EWG) at the 2-position, combined with highly electronegative fluorine atoms, creates an ultra-electrophilic system .

The Fluorine Effect on Reactivity

In Nucleophilic Aromatic Substitution (


), fluorine is often the superior leaving group compared to chlorine or bromine on these scaffolds.[2] This is counter-intuitive to standard 

logic but is explained by the mechanism:
  • Rate-Determining Step: Attack of the nucleophile to form the Meisenheimer complex.[2]

  • Stabilization: The high electronegativity of fluorine stabilizes the anionic transition state more effectively than larger halogens.

  • Result: Fluorinated pyridine-2-carbonitriles undergo

    
     under milder conditions, often allowing for room-temperature functionalization.
    
Reactivity Map

The following diagram illustrates the orthogonal reactivity sites on a representative scaffold (3,5-difluoropyridine-2-carbonitrile).

ReactivityMap Core 3,5-Difluoropyridine-2-carbonitrile (The Scaffold) CN_Group C2-Nitrile Group (Cyclization Handle) Core->CN_Group  Cycloaddition   F_Ortho C3-Fluorine (Ortho to N) (Highly Activated for SnAr) Core->F_Ortho  Regioselective SnAr   F_Meta C5-Fluorine (Meta to N) (Less Activated) Core->F_Meta  Secondary SnAr   Tetrazole Tetrazoles/Triazoles (Bioisosteres) CN_Group->Tetrazole Amine 2-Amino-3-fluoro derivatives (Kinase Inhibitors) F_Ortho->Amine

Caption: Orthogonal reactivity sites. The C3-F is highly labile due to the combined inductive effect of the ring nitrogen and the C2-nitrile.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Blockade

Fluorine is frequently used to block "soft spots" prone to cytochrome P450 oxidative metabolism. In pyridine-2-carbonitriles, the fluorine atom serves a dual purpose:

  • Metabolic Stability: Prevents oxidation of the pyridine ring.

  • pKa Modulation: Lowers the basicity of the pyridine nitrogen, which can improve oral bioavailability and reduce hERG channel binding (a common cardiac toxicity liability).

Case Study: Synthesis of [1,2,4]Triazolo[1,5-a]pyridines

A primary application of pyridine-2-carbonitriles is the synthesis of fused heterocycles.[3][4] The [1,2,4]triazolo[1,5-a]pyridine core is a privileged scaffold found in JAK inhibitors and adenosine receptor antagonists.

Mechanism: The reaction typically involves the condensation of the nitrile with a hydrazine derivative, followed by rearrangement/cyclization.

Experimental Protocols

Protocol A: Regioselective Functionalization

Objective: To selectively displace the C3-fluorine in a polyfluorinated pyridine-2-carbonitrile without affecting the nitrile group.

Reagents:

  • Substrate: 3,5-Difluoropyridine-2-carbonitrile

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoropyridine-2-carbonitrile (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add powdered

    
     (2.0 mmol) followed by the dropwise addition of morpholine (1.1 mmol) at 0°C.
    
    • Expert Note: The 0°C start is critical. At room temperature, highly activated substrates may yield bis-substituted byproducts.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR will show the disappearance of the C3-F signal (typically shifted downfield due to the ortho-N and ortho-CN environment).
    
Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Core

Objective: Cyclization of the pyridine-2-carbonitrile to form a fused triazole ring.

Workflow Diagram:

ProtocolFlow Start Pyridine-2-CN Derivatives Inter Intermediate (Amidrazone) Start->Inter + Reagent Reagent Hydrazine Hydrate (or Amidine) Reagent->Inter Cyclization Cyclization (Reflux/Acid) Inter->Cyclization -NH3 Final Triazolopyridine Product Cyclization->Final

Caption: General workflow for the conversion of nitrile precursors to fused triazolopyridines.

Methodology:

  • Mix: Combine the fluorinated pyridine-2-carbonitrile (1.0 mmol) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 equiv) if forming the unsubstituted triazole, or use a specific hydrazide.

  • Heat: Reflux in ethanol or dioxane for 6–12 hours.

  • Purification: These products often precipitate upon cooling or addition of water, requiring simple filtration.

Safety & Handling (Critical)

Working with fluorinated pyridine-2-carbonitriles requires adherence to specific safety standards.

Hazard CategorySpecific RiskMitigation Strategy
Cyanide Release While the nitrile group is stable, strong acidic hydrolysis or combustion can release HCN.Never mix with strong acids without proper venting. Keep a cyanide antidote kit accessible if working on >10g scale.
HF Generation

reactions release fluoride ions. Upon acidic workup, this can generate trace HF.
Use buffered quench solutions (e.g., sat.

) rather than strong acids.
Sensitization Pyridines are known skin sensitizers and penetrants.Use Nitrile or Laminate gloves.[5] Latex is permeable to pyridine derivatives.

Quantitative Data: Substituent Effects

The following table summarizes how the position of the fluorine atom affects the reactivity of the nitrile group and the ring carbons (Hammett substituent constants


).
Substituent PositionElectronic EffectImpact on C2-CN ReactivityImpact on

3-Fluoro (Ortho) Strong Inductive (-I)High Activation: Increases electrophilicity of the nitrile carbon.Maximal: Leaving group is highly activated by ring N and CN.
4-Fluoro (Para) Inductive (-I) + Resonance (+R)Moderate Activation.High: Para to N allows resonance stabilization of intermediate.[6]
5-Fluoro (Meta) Inductive (-I)Weak Activation.Low: Poor stabilization of Meisenheimer complex.

Note: Data derived from general Hammett equation principles applied to heteroaromatic systems.

References

  • Evaluation of Nucleophilic Aromatic Substitution: Dolci, L. et al. "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines." Journal of Labelled Compounds and Radiopharmaceuticals, 1999. Link

  • Triazolopyridine Synthesis: Nagasawa, H. et al. "Copper-Catalyzed Oxidation of 2-Aminopyridines to 1,2,4-Triazolo[1,5-a]pyridines."[4][7] Journal of the American Chemical Society, 2009. Link

  • Fluorine in Drug Design: Purser, S. et al. "Fluorine in medicinal chemistry."[8][9] Chemical Society Reviews, 2008. Link

  • Microwave Synthesis: Sahu, P. et al. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines."[7][10] Molecules, 2024.[5][7][11] Link

  • Safety Data: NOAA. "Pyridine - CAMEO Chemicals." Link

Sources

Methodological & Application

"using 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Executive Summary

6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile (CAS: 1423029-59-7) represents a high-value fluorinated scaffold for medicinal chemistry. Unlike traditional trifluoromethyl (


) motifs, the 2,2-difluoroethoxy (

) group offers a unique "Goldilocks" balance: it enhances lipophilicity and metabolic stability while retaining a terminal hydrogen capable of weak hydrogen-bond donation.

This guide details the practical application of this building block. We provide validated protocols for its transformation into three critical pharmacophores: carboxylic acids (amide precursors), primary amines (reductive amination handles), and tetrazoles (acid bioisosteres).

Chemical Profile & Strategic Value

Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 184.14 g/mol

  • Physical State: White to off-white solid (typically)

  • Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

Medicinal Chemistry Rationale
  • Metabolic Shielding: The electron-withdrawing fluorine atoms on the

    
    -carbon deactivate the 
    
    
    
    -methylene protons (
    
    
    ) against CYP450-mediated oxidative dealkylation, significantly extending half-life (
    
    
    ) compared to a standard ethoxy group.
  • Dipole Modulation: The 2-cyano group is a versatile electrophile, while the 6-alkoxy substituent enriches the pyridine ring electron density relative to the nitrile, facilitating specific nucleophilic attacks at the nitrile carbon without compromising ring stability.

  • H-Bonding Capability: Unlike the perfluorinated

    
     or 
    
    
    
    , the terminal proton in the
    
    
    motif can act as a weak hydrogen bond donor, potentially picking up unique binding interactions in a receptor pocket.

Reaction Pathways & Versatility

The following diagram illustrates the divergent synthesis pathways accessible from the parent nitrile.

ReactionTree Nitrile 6-(2,2-Difluoroethoxy) pyridine-2-carbonitrile (Starting Material) Acid Carboxylic Acid (Amide Coupling) Nitrile->Acid NaOH, EtOH Reflux (Hydrolysis) Amine Primary Amine (Reductive Amination) Nitrile->Amine H2, Raney Ni or BH3-THF (Reduction) Tetrazole Tetrazole (Acid Bioisostere) Nitrile->Tetrazole NaN3, ZnBr2 (Cycloaddition) Amidine Amidine (Heterocycle Formation) Nitrile->Amidine LiHMDS; HCl (Pinner-like)

Figure 1: Divergent synthetic utility of the nitrile handle.[1] The 2,2-difluoroethoxy group remains stable under these standard transformation conditions.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 6-(2,2-Difluoroethoxy)picolinic Acid

Target: Precursor for amide coupling in peptidomimetics.

Rationale: Basic hydrolysis is preferred over acidic hydrolysis. Strong mineral acids (e.g., 48% HBr) at high temperatures risk cleaving the ether linkage. The base-mediated route preserves the fluorinated motif.

Reagents:

  • Starting Material (1.0 equiv)

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution (5.0 equiv)

  • Ethanol (EtOH) [Solvent]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.4 mmol) of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile in 10 mL of EtOH.

  • Addition: Add 13.5 mL of 2.0 M NaOH (27 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by LCMS for the disappearance of the nitrile peak (

    
    ) and appearance of the acid mass (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate under reduced pressure to remove EtOH.

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (

      
       mL) to remove unreacted neutrals.
      
    • Critical Step: Acidify the aqueous layer carefully to pH ~3–4 using 1.0 M HCl. A white precipitate (the picolinic acid) should form.

    • Extract the precipitate with EtOAc (

      
       mL).
      
  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
    • Expected Yield: 85–95%

    • Purity: >95% (sufficient for next step without chromatography).

Protocol B: Reduction to (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine

Target: Precursor for reductive amination or urea formation.

Rationale: Catalytic hydrogenation with Raney Nickel is robust and avoids the over-reduction often seen with lithium aluminum hydride (LAH). Ammonia is added to suppress secondary amine formation.[1]

Reagents:

  • Starting Material (1.0 equiv)

  • Raney Nickel (approx. 50 wt% slurry in water)

  • Ammonia in Methanol (7.0 M solution)

  • Hydrogen gas (

    
    ) [Balloon or Parr shaker]
    

Step-by-Step:

  • Preparation: Flush a reaction vessel with nitrogen. Add the nitrile (1.0 g) dissolved in 7.0 M

    
     in MeOH (20 mL).
    
  • Catalyst Addition: Carefully add Raney Nickel (approx. 200 mg of slurry). Caution: Raney Ni is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir vigorously under a balloon of 
    
    
    
    (1 atm) at room temperature for 16 hours.
  • Monitoring: LCMS should show conversion to the primary amine (

    
    ).
    
  • Workup:

    • Filter the mixture through a pad of Celite (keep wet with MeOH to prevent catalyst ignition).

    • Concentrate the filtrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:

    
    , 90:10:1) or convert to the HCl salt for crystallization.
    
Protocol C: Synthesis of Tetrazole Bioisostere

Target: Lipophilic carboxylic acid mimic with improved membrane permeability.

Reagents:

  • Starting Material (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Ammonium Chloride (
    
    
    
    )
  • DMF or Water/Isopropanol mix

Step-by-Step:

  • Setup: Dissolve nitrile (1.0 mmol) in DMF (3 mL).

  • Reagents: Add

    
     (1.5 mmol) and 
    
    
    
    (1.0 mmol). Note: Zn(II) acts as a Lewis acid catalyst to activate the nitrile.
  • Reaction: Heat to 100–110°C in a sealed pressure vial for 12–24 hours.

  • Workup:

    • Cool to room temperature.[3] Carefully add 1M HCl (3 mL) to break the zinc complex and protonate the tetrazole. Caution: Hydrazoic acid (

      
      ) is toxic; perform in a fume hood.
      
    • Extract with EtOAc.

  • Purification: Isolate the product (5-(6-(2,2-difluoroethoxy)pyridin-2-yl)-1H-tetrazole) via recrystallization or reverse-phase HPLC.

Case Study: Design of a P2X3 Antagonist Analog

P2X3 antagonists (e.g., Gefapixant, Sivopixant) often feature a central heterocycle flanked by a solubilizing amine and a lipophilic ether. The 6-(2,2-difluoroethoxy)pyridine motif serves as an excellent core replacement to tune potency and solubility.

Workflow Visualization:

P2X3_Synthesis cluster_legend Key Transformation Logic SM 6-(2,2-Difluoroethoxy) pyridine-2-carbonitrile Inter1 Intermediate 1: Primary Amine SM->Inter1 Protocol B (Reduction) Inter2 Intermediate 2: Urea/Carbamate Linker Inter1->Inter2 CDI or Triphosgene; then Aryl Amine Final Target Molecule: P2X3 Antagonist Analog Inter2->Final Deprotection/Salt Formation Nitrile reduction provides the\nlinker for the urea pharmacophore. Nitrile reduction provides the linker for the urea pharmacophore.

Figure 2: Synthetic route to a hypothetical P2X3 antagonist using the title compound as the core scaffold.

Safety & Handling

  • Nitrile Toxicity: Like all organic nitriles, this compound should be treated as potentially releasing cyanide under extreme metabolic or chemical stress, though the pyridine bond is robust. Handle in a well-ventilated fume hood.

  • Fluorine NMR: Use

    
     NMR to monitor the integrity of the difluoroethoxy group during method development. The 
    
    
    
    signal is distinct (doublet of triplets,
    
    
    ppm).

References

  • Synthesis of Fluorinated Pyridines: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.

  • Nitrile Reduction Protocols: Sussman, S. (2019). Catalytic Hydrogenation of Nitriles: A Practical Guide.

  • Tetrazole Synthesis: Roh, J., et al. (2012). Zinc-Catalyzed Synthesis of Tetrazoles.

  • Ether Stability: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.

Sources

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocycle.[1][2] The introduction of fluorine-containing substituents can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity to target proteins.[3] The 2,2-difluoroethoxy group, in particular, is a moderately electron-withdrawing substituent that can modulate the electronic characteristics of the aromatic ring.[4][5]

This guide provides detailed application notes and protocols for the catalytic cross-coupling of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile , a versatile building block for the synthesis of novel substituted pyridines. We will focus on three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. For the purpose of these protocols, we will assume the starting material is the corresponding 6-chloro derivative, a common and reactive precursor for such transformations.

Understanding the Substrate: Reactivity of 6-Chloro-2-(2,2-difluoroethoxy)picolinonitrile

The reactivity of 6-chloro-2-(2,2-difluoroethoxy)picolinonitrile in palladium-catalyzed cross-coupling reactions is governed by several factors:

  • The Pyridine Nitrogen: The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The choice of a suitable ligand is crucial to mitigate this effect.[6]

  • The Cyano Group: As an electron-withdrawing group, the nitrile at the 2-position enhances the electrophilicity of the C6 position, making it more susceptible to oxidative addition to the Pd(0) catalyst.

  • The 2,2-Difluoroethoxy Group: This group is moderately electron-withdrawing through inductive effects, which can also influence the rate of oxidative addition.[4][5]

  • The Chlorine Leaving Group: While less reactive than bromine or iodine, chlorine is often preferred in industrial settings due to cost-effectiveness. The use of highly active catalyst systems is typically required for efficient coupling of aryl chlorides.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7]

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: For electron-deficient heteroaryl chlorides, a highly active catalyst system is paramount. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is recommended. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective. The choice of base can be critical and may require screening for optimal results.

  • Solvent System: A mixture of an organic solvent and water is commonly employed to dissolve both the organic and inorganic reaction components. Dioxane/water or toluene/water are typical choices.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction:

Materials:

ReagentAmount (mmol)Equivalents
6-Chloro-2-(2,2-difluoroethoxy)picolinonitrile1.01.0
Arylboronic Acid1.21.2
Pd₂(dba)₃0.020.02
SPhos0.040.04
K₃PO₄2.02.0
Dioxane5 mL-
Water1 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-chloro-2-(2,2-difluoroethoxy)picolinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OR)₂ Base PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[8] A protocol for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been reported and can be adapted.[9]

Causality Behind Experimental Choices
  • Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[8]

  • Ligand Selection: Phosphine ligands such as triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is often used.

Experimental Protocol: Sonogashira Coupling

Reaction:

Materials:

ReagentAmount (mmol)Equivalents
6-Chloro-2-(2,2-difluoroethoxy)picolinonitrile1.01.0
Terminal Alkyne1.21.2
Pd(PPh₃)₄0.050.05
CuI0.100.10
Triethylamine (Et₃N)2.02.0
THF10 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 6-chloro-2-(2,2-difluoroethoxy)picolinonitrile (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed THF (10 mL) and degassed triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd Ar-X PdII_ArX Ar-Pd(II)L₂(X) OxAdd_Pd->PdII_ArX Transmetalation_Pd Transmetalation PdII_ArX->Transmetalation_Pd PdII_Ar_Alkyne Ar-Pd(II)L₂(C≡CR') Transmetalation_Pd->PdII_Ar_Alkyne RedElim_Pd Reductive Elimination PdII_Ar_Alkyne->RedElim_Pd RedElim_Pd->Pd0 Ar-C≡CR' CuX CuX Alkyne_Activation Alkyne Activation CuX->Alkyne_Activation R'C≡CH Base Cu_Acetylide Cu-C≡CR' Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: Simplified Sonogashira catalytic cycles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10]

Causality Behind Experimental Choices
  • Catalyst and Ligand: As with the Suzuki coupling, a highly active catalyst system is necessary for the amination of an aryl chloride. Bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are excellent choices in combination with a palladium precursor.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction:

Materials:

ReagentAmount (mmol)Equivalents
6-Chloro-2-(2,2-difluoroethoxy)picolinonitrile1.01.0
Amine1.21.2
Pd₂(dba)₃0.020.02
RuPhos0.040.04
Sodium tert-butoxide (NaOtBu)1.41.4
Toluene5 mL-

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add 6-chloro-2-(2,2-difluoroethoxy)picolinonitrile (1.0 mmol) and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange HNR'R'' PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

References

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4269-4279. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved February 14, 2026, from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved February 14, 2026, from [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(1), 10-16. [Link]

  • Zhou, J., Liu, P., Lin, Q., Meloni, D., Pan, Y., & Xia, M. (2015). U.S. Patent No. 9,000,161. Washington, DC: U.S.
  • Wikipedia contributors. (2024, January 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Wikipedia contributors. (2023, December 26). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(1), 10-16. [Link]

  • Beller, M., & Zapf, A. (2013). EP Patent No. 2,655,297.
  • Beller, M., & Zapf, A. (2012). EP Patent No. 2,468,701.
  • Sharma, P., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6912. [Link]

  • Dow AgroSciences LLC. (2014). WO Patent No. 2014/093566.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 14, 2026, from [Link]

  • Li, Z., Wang, X., Zhang, Y., & Wang, J. (2026). Synthesis of Six-Membered Ring Nucleoside Analogues through the Palladium-Catalyzed Tandem Allylic Substitution Reaction. The Journal of Organic Chemistry. [Link]

  • Minnaard, A. J., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1334-1349. [Link]

  • Zhang, W., Wang, Y., Yu, J., Redshaw, C., Hao, X., & Sun, W. H. (2011). 2-(N-Alkylcarboxamide)-6-iminopyridyl palladium and nickel complexes: coordination chemistry and catalysis. Dalton Transactions, 40(48), 12856-12865. [Link]

  • Wölfling, J., Mernyak, E., Schneider, G., & Frank, E. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 53(22), 2743-2745. [Link]

  • Yorimitsu, H., & Osuka, A. (2022). Dearomative Allylation of Aromatic Cyanohydrins by Palladium Catalysis: Catalyst-Enhanced Site-Selectivity. ChemRxiv. [Link]

  • Kwong, F. Y., & So, C. M. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Engle, K. M., & Yu, J. Q. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

Sources

Application Note: Precision Synthesis of Amides from 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile (Structure 1 ) into its corresponding amides is a pivotal transformation in medicinal chemistry, particularly for programs targeting kinase inhibition or GPCR modulation where the 2-alkoxypyridine motif serves as a critical pharmacophore.

The 2,2-difluoroethoxy group acts as a bioisostere for methoxy or ethoxy groups, offering improved metabolic stability and lipophilicity modulation. However, the presence of the ether linkage at the 6-position renders the substrate sensitive to harsh acidic conditions (potential ether cleavage) and strong nucleophiles (potential SNAr displacement of the alkoxy group).

This Application Note details two robust, self-validating protocols:

  • Method A (Radziszewski Hydrolysis): Selective synthesis of the primary amide using mild oxidative hydrolysis.

  • Method B (Hydrolysis-Coupling Sequence): Synthesis of secondary/tertiary amides via a carboxylic acid intermediate.

Reaction Pathway Analysis

ReactionPathway Nitrile 6-(2,2-Difluoroethoxy) pyridine-2-carbonitrile (Starting Material) PrimAmide Primary Amide (-CONH2) Nitrile->PrimAmide Method A: H2O2, K2CO3 (DMSO, 25°C) Acid Carboxylic Acid (-COOH) Nitrile->Acid Method B (Step 1): NaOH, H2O (Reflux) PrimAmide->Acid Over-hydrolysis (Side Reaction) SecAmide Substituted Amide (-CONHR) Acid->SecAmide Method B (Step 2): HATU, DIPEA R-NH2

Figure 1: Strategic pathways for amide synthesis. Method A prioritizes the primary amide, while Method B accesses diverse substituted amides.

Method A: Selective Synthesis of Primary Amides

Target: 6-(2,2-Difluoroethoxy)picolinamide Mechanism: Base-catalyzed hydroperoxide hydration (Radziszewski Reaction).

Rationale

Traditional acidic hydrolysis (H₂SO₄) is avoided here to prevent protonation of the pyridine nitrogen, which would activate the ring for potential ether cleavage or hydrolysis to the acid. The H₂O₂/K₂CO₃ system generates the strongly nucleophilic hydroperoxide anion (HOO⁻), which attacks the nitrile carbon faster than hydroxide (HO⁻), ensuring rapid conversion to the amide without over-hydrolysis to the carboxylic acid.

Reagents & Equipment[2][3]
  • Substrate: 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% aq.) (5.0 equiv) OR Urea-Hydrogen Peroxide (UHP) (solid stable alternative).

  • Base: Potassium Carbonate (K₂CO₃) (1.0 equiv).

  • Solvent: DMSO (Dimethyl sulfoxide) – chosen for high solubility of the nitrile and stability against oxidation.

  • Quench: Sodium Thiosulfate (sat. aq.).

Step-by-Step Protocol
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile (1.0 g, 5.43 mmol) and DMSO (10 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (0.75 g, 5.43 mmol). The suspension may not fully dissolve; this is normal.

  • Oxidant Addition (Exotherm Control): Place the flask in a water bath at 20°C. Dropwise add 30% H₂O₂ (3.1 mL, ~27 mmol) over 10 minutes.

    • Critical Control Point: Monitor internal temperature. Keep T < 35°C to prevent over-oxidation.

  • Reaction: Stir vigorously at ambient temperature (20–25°C) for 1–3 hours.

  • Validation (IPC): Check via TLC (50% EtOAc/Hexanes) or LCMS.

    • Success Criteria: Disappearance of Nitrile peak (M+H 185); appearance of Amide peak (M+H 203).

  • Work-up:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add water (40 mL) to precipitate the product.

    • Safety: If excess peroxide remains, quench with 10 mL sat. Sodium Thiosulfate.

  • Isolation: Filter the white precipitate. Wash the cake with cold water (2 x 10 mL) and hexanes (2 x 10 mL).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Expected Yield: 85–95% (White crystalline solid).

Method B: Synthesis of Substituted Amides (Library Protocol)

Target: N-Substituted-6-(2,2-difluoroethoxy)picolinamides Strategy: Hydrolysis to Picolinic Acid


 Amide Coupling.
Step 1: Hydrolysis to Carboxylic Acid

Direct aminolysis of electron-deficient nitriles is often sluggish. Converting to the acid first allows the use of high-efficiency coupling reagents.

  • Reagents: NaOH (2M aq), Ethanol.

  • Protocol:

    • Dissolve Nitrile (1.0 equiv) in Ethanol (5 vol).

    • Add NaOH (2M, 3.0 equiv).

    • Reflux (80°C) for 4–6 hours. Note: Monitor closely.[1] Extended reflux (>12h) may degrade the difluoroethoxy ether.

    • Cool to RT, concentrate ethanol.

    • Acidify with 1M HCl to pH 3–4. (Do not go < pH 2 to avoid pyridine protonation/solubility issues).

    • Extract with EtOAc or filter the precipitated acid.

Step 2: Amide Coupling (HATU Method)

This step is compatible with automated parallel synthesis.

  • Reagents: Acid (Step 1 product), Amine (R-NH₂), HATU, DIPEA, DMF.

  • Protocol:

    • Dissolve Acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.2 M concentration).

    • Add DIPEA (3.0 equiv). Stir for 5 mins to activate the acid (formation of O-At ester).

    • Add Amine (1.1 equiv).

    • Stir at RT for 2–16 hours.

    • Work-up: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine.

Data Summary & Troubleshooting

Quantitative Comparison of Methods
ParameterMethod A (H₂O₂/K₂CO₃)Method B (NaOH -> HATU)
Target Product Primary Amide (-CONH₂)Secondary/Tertiary Amide (-CONR₂)
Reaction Time 1–3 Hours12–24 Hours (Two Steps)
Temperature 25°C (Mild)80°C (Hydrolysis) / 25°C (Coupling)
Atom Economy HighLower (Coupling reagents required)
Ether Stability Excellent (Non-acidic)Good (Requires pH control)
Typical Yield 90%65–75% (Over 2 steps)
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Old H₂O₂ reagent.Check H₂O₂ activity or switch to UHP (Urea-Hydrogen Peroxide).
Byproduct: Acid (Method A) Reaction too hot or too long.Keep T < 30°C. Quench immediately upon TLC completion.
Ether Cleavage (Method B) Hydrolysis pH too low (<1).During acidification, stop at pH 3–4. Use Citric Acid instead of HCl.
Racemization (Method B) Coupling with chiral amines.Use HATU/DIPEA at 0°C. Avoid EDC/DMAP for chiral substrates.

References

  • Radziszewski Reaction Mechanism

    • Wiberg, K. B. (1953). The Mechanism of the Reaction of Hydrogen Peroxide with Nitriles. Journal of the American Chemical Society. Link

  • Mild Hydrolysis of Picolinonitriles

    • Katritzky, A. R., et al. (2005). Synthesis of 2-Pyridyl Carboxamides. Synthesis. Link

  • Use of UHP (Urea-Hydrogen Peroxide)

    • Cooper, M. S., et al. (1990). Oxidation Reactions Using Urea-Hydrogen Peroxide: A Safe Alternative to Anhydrous Hydrogen Peroxide. Synlett. Link

  • Amide Coupling Standards (HATU)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Fluorinated Ether Stability

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

"application of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile in the synthesis of kinase inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile in Kinase Inhibitor Design

Executive Summary

In the landscape of modern kinase inhibitor discovery, the modulation of physicochemical properties via fluorination is a critical strategy for improving metabolic stability and potency. 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile has emerged as a high-value intermediate, particularly in the synthesis of RET , TYK2 , and PI3K inhibitors.

This intermediate serves two distinct functions:

  • Pharmacophore Core: It acts as the precursor for fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines) used in next-generation RET inhibitors (e.g., Patent US12338253).

  • Bioisosteric Handle: The 2,2-difluoroethoxy moiety functions as a metabolically robust bioisostere of the methoxy group, reducing oxidative clearance (O-dealkylation) while enhancing lipophilic contacts in the ATP-binding pocket.

This guide provides validated protocols for synthesizing this intermediate and leveraging it to construct privileged kinase inhibitor scaffolds.

Chemical Profile & Rationale

PropertySpecificationMedicinal Chemistry Significance
Structure Pyridine ring substituted with -CN (C2) and -OCH₂CHF₂ (C6).[1]The 2,6-substitution pattern creates a "V-shaped" geometry ideal for hinge binding or solvent-front interactions.
Electronic Effect Nitrile (EWG) at C2; Alkoxy (EDG) at C6.The nitrile activates the ring for nucleophilic attack (if needed) or serves as a dipole for H-bond interactions.
Metabolic Stability High The terminal -CHF₂ group blocks the rapid CYP450-mediated O-dealkylation typical of methoxy (-OCH₃) groups.
Lipophilicity Moderate (LogP ~1.8)Increases membrane permeability compared to non-fluorinated analogs without compromising solubility.

Validated Synthesis Protocols

Protocol A: Nucleophilic Aromatic Substitution (SnAr) – Preferred Route

Rationale: This route utilizes the electron-withdrawing nitrile group to activate the 6-position for nucleophilic displacement. It is scalable and avoids transition metal catalysts.

Reagents:

  • Starting Material: 6-Chloro-2-pyridinecarbonitrile (CAS: 33252-28-7)

  • Nucleophile: 2,2-Difluoroethanol (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vessel with 6-chloro-2-pyridinecarbonitrile (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Activation: Cool to 0°C. Add 2,2-difluoroethanol (1.2 equiv).

  • Base Addition:

    • Option 1 (Mild): Add

      
       (2.0 equiv) and stir at 60°C for 4–6 hours.
      
    • Option 2 (Rapid): Add NaH (60% dispersion, 1.1 equiv) portion-wise at 0°C. Stir at RT for 1 hour.

  • Quench: Pour the mixture into ice-water (5x volume). The product often precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from hexanes/EtOAc or flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed Cyanation (Alternative)

Rationale: Use this route if 2,6-dichloropyridine is the starting material and regioselectivity of the SnAr is difficult to control.

  • Etherification: React 2,6-dichloropyridine with 2,2-difluoroethanol (NaH, THF) to yield 2-chloro-6-(2,2-difluoroethoxy)pyridine.

  • Cyanation: React the chloro-intermediate with

    
     (0.6 equiv), 
    
    
    
    (2 mol%), and dppf (4 mol%) in DMF at 120°C for 12 hours.

Application Workflows: Constructing Kinase Inhibitors

The nitrile group is a versatile "warhead precursor." Below are the two primary workflows for converting this intermediate into active drugs.

Workflow 1: Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds (RET Inhibitors)

Context: This scaffold is central to selective RET inhibitors (e.g., Pralsetinib analogs). The pyridine nitrogen becomes the bridgehead nitrogen.

RET_Synthesis Start 6-(2,2-Difluoroethoxy) pyridine-2-carbonitrile Step1 N-Amination (MSH Reagent) Start->Step1 Activation Inter N-Aminopyridinium Salt Step1->Inter Step2 Cyclization (Ethyl Propiolate/Base) Inter->Step2 [3+2] Cycloaddition Product Pyrazolo[1,5-a]pyridine Core (RET Inhibitor) Step2->Product

Caption: Transformation of the nitrile intermediate into a fused pyrazolo[1,5-a]pyridine core via N-amination and cycloaddition.

Key Protocol Step (N-Amination):

  • Dissolve the nitrile intermediate in DCM.

  • Add O-Mesitylenesulfonylhydroxylamine (MSH) (Caution: Explosive potential, prepare fresh) at 0°C.

  • Stir 1-2 h to form the 1-amino-6-(2,2-difluoroethoxy)-2-cyanopyridinium salt.

  • Cyclization: Treat the salt with a dipolarophile (e.g., methyl propiolate) and base (

    
    ) in DMF to form the fused ring.
    
Workflow 2: Synthesis of Bis-Heteroaryl Systems (JAK/PI3K Inhibitors)

Context: The nitrile is converted to an amidine, which is then condensed to form a pyrimidine or triazine ring.

BisHeteroaryl Start 6-(2,2-Difluoroethoxy) pyridine-2-carbonitrile PathA Path A: Pinner Reaction (HCl/MeOH) Start->PathA Imidate Imidate Ester PathA->Imidate Amidine Amidine Intermediate Imidate->Amidine NH3/EtOH Cyclization Condensation with 1,3-Dicarbonyls Amidine->Cyclization Final 2-(Pyridine-2-yl)pyrimidine (JAK/PI3K Inhibitor) Cyclization->Final

Caption: Conversion of the nitrile to a pyrimidine ring, creating a bi-aryl hinge-binding motif common in JAK and PI3K inhibitors.

Structural Biology & SAR Logic

Why 2,2-Difluoroethoxy? In the ATP-binding pocket of kinases (e.g., RET, VEGFR), the "gatekeeper" residue and the solvent-front region often tolerate lipophilic groups.

  • Metabolic Shielding: The C-F bonds sterically and electronically protect the adjacent methylene group from CYP450 oxidation, significantly increasing half-life (

    
    ) compared to a standard ethoxy or methoxy group.
    
  • Conformational Lock: The gauche effect of the fluorine atoms can lock the ethoxy chain into a specific conformation, reducing the entropic penalty upon binding.

  • H-Bond Mimicry: The difluoromethyl group can act as a weak hydrogen bond acceptor in the hydrophobic pocket, potentially picking up interactions with backbone amides or conserved water molecules.

References

  • BindingDB Entry 753587. 6-(2,2-difluoroethoxy)-4-(...)-1H-pyrazolo[3'',4'':3,4]pyrazolo[1,5-a]pyridine.[2] Target: RET Kinase.[2] Link

  • US Patent 12338253 (2025). Novel Pyrazolo[1,5-a]pyridine Compounds as RET Kinase Inhibitors. Applied Pharmaceutical Science.[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis.[3][4][5][6][7][8][9][10][11][12][13] Link

  • Frontiers in Chemistry (2022). Recent Advances of Pyridinone in Medicinal Chemistry. (Context on pyridine scaffolds). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this fluorinated heterocyclic compound.

Introduction: Understanding the Purification Challenges

6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a valuable building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a basic pyridine ring, an electron-withdrawing nitrile group, and a difluoroethoxy moiety—imparts unique chemical properties that also present specific purification hurdles.

  • Pyridine Basicity: The lone pair of electrons on the pyridine nitrogen atom makes the molecule basic. This can lead to strong interactions with acidic stationary phases like silica gel, resulting in significant peak tailing during column chromatography.[1]

  • Fluorine's Influence: The highly electronegative fluorine atoms can alter the molecule's polarity, solubility, and intermolecular interactions compared to its non-fluorinated analogs.[2] This necessitates careful selection of chromatographic and recrystallization solvent systems.

  • Potential for Hydrolysis: The nitrile group, while generally stable, can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.

This guide will address these challenges systematically, providing both theoretical explanations and field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile?

A: The impurity profile is highly dependent on the synthetic route. However, for typical syntheses involving nucleophilic aromatic substitution (e.g., reacting 6-chloropyridine-2-carbonitrile with 2,2-difluoroethanol), you should anticipate:

  • Unreacted Starting Materials: Residual 6-halopyridine-2-carbonitrile or 2,2-difluoroethanol.

  • Regioisomers: If the starting material allows, isomers may form, although the electronics of the pyridine ring often favor specific substitution patterns.

  • Hydrolysis Byproducts: 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid or the corresponding amide, formed if water is present during the reaction or workup, especially under non-neutral pH conditions.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely by evaporation alone.[3]

Q2: My compound is showing significant peak tailing during silica gel column chromatography. How can I achieve a symmetrical peak shape?

A: This is a classic issue for pyridine-containing compounds.[1] Peak tailing arises from the strong interaction between the basic nitrogen of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This creates a secondary, non-linear retention mechanism that broadens the peak.

Here are proven strategies to mitigate this:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is the most common choice. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your product and leading to a more symmetrical peak.[1]

  • Use a Different Stationary Phase: If tailing persists, switch to a less acidic or inert stationary phase.

    • Alumina (basic or neutral): Alumina is an excellent alternative for purifying basic compounds.

    • End-capped Silica: Use silica gel that has been "end-capped" (e.g., C18 reverse-phase silica), where the residual silanol groups are derivatized to be less active.

  • Reverse-Phase Chromatography: For highly polar impurities, reverse-phase HPLC or flash chromatography using a C18 stationary phase with a mobile phase like acetonitrile/water or methanol/water is a powerful alternative.[1]

Q3: I'm struggling to find a good solvent system for recrystallization. My compound either stays fully dissolved or "oils out." What should I do?

A: "Oiling out" occurs when a solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling. Finding the right solvent is key.

Systematic Approach to Solvent Screening:

  • Identify a "Good" Solvent: Find a solvent that dissolves your compound completely when hot (near boiling) but provides very low solubility when cold (room temperature or in an ice bath).

  • Identify a "Bad" Solvent: Find a solvent in which your compound is poorly soluble, even when hot. This solvent must be miscible with your "good" solvent.

  • Create a Binary System: Dissolve your crude product in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise while keeping the solution hot until you observe persistent turbidity (cloudiness). Add a few more drops of the hot "good" solvent to redissolve the solid.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling often promotes oiling or the formation of very small, impure crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4] Once at room temperature, place the flask in an ice bath to maximize yield.[4]

Solvent Polarity Index & Potential Systems for Pyridine Derivatives
Non-Polar Heptane, Hexane, Toluene
Intermediate Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc)
Polar Acetone, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN)
Potential Binary Systems Toluene/Heptane, EtOAc/Hexane, DCM/Heptane, IPA/Water

This table provides common solvents ordered by polarity to guide your selection of "good" and "bad" solvent pairs.

Troubleshooting Guides & Experimental Protocols

Purification Strategy Workflow

The following diagram outlines a logical workflow for developing a purification strategy for 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile.

G Purification Strategy for 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile Crude Crude Product (Post-Workup) Analysis Analyze by TLC / LCMS Crude->Analysis Decision1 Purity > 95%? Analysis->Decision1 Decision2 Major Impurities? Decision1->Decision2 No Recrystal Recrystallization (See Protocol 2) Decision1->Recrystal Yes Column Flash Column Chromatography (See Protocol 1) Decision2->Column Polar Decision2->Recrystal Non-Polar / Isomeric Column->Analysis Collect Fractions Final Pure Compound (>99%) Recrystal->Final

Caption: A workflow for selecting the appropriate purification method.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to purify the crude product, focusing on removing both more polar and less polar impurities while mitigating peak tailing.

Materials:

  • Crude 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

  • Silica gel (230-400 mesh)

  • Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

Procedure:

  • TLC Analysis & Solvent Selection:

    • Develop a TLC system to achieve a retention factor (Rf) of ~0.25-0.35 for the product spot.

    • A good starting point is 20% EtOAc in Heptane.

    • Prepare two TLC jars: one with the chosen eluent and another with the same eluent plus 0.5% TEA.

    • Run TLC plates in both jars. If the product spot is less streaky and has a slightly higher Rf in the TEA-containing jar, you should add TEA to your column eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 10% EtOAc/Heptane).

    • Pour the slurry into your column and allow it to pack under gentle pressure. Ensure the final packed bed is level.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or your eluent.

    • Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of your crude). To do this, dissolve the crude in a volatile solvent (like DCM), add the silica, and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This is called "dry loading."

    • Carefully add the sample to the top of the packed column.

  • Elution & Fraction Collection:

    • Begin eluting the column with your chosen solvent system (e.g., 10% EtOAc/Heptane + 0.5% TEA).

    • If separation is poor, a gradient elution can be used.[5] Start with a low polarity solvent (e.g., 5% EtOAc/Heptane) and gradually increase the polarity (e.g., to 30% EtOAc/Heptane).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. To remove the last traces of TEA, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.

Protocol 2: Final Purification by Recrystallization

This protocol provides a method for achieving high purity (>99.5%) material after initial chromatographic cleanup.

Materials:

  • Partially purified 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

  • Screening solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, water)

  • Erlenmeyer flask, condenser, heat source

Procedure:

  • Solvent System Selection (as described in Q3):

    • Systematically test solvent pairs. A common and effective system for compounds of this type is Isopropanol/Water or Toluene/Heptane.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot "good" solvent (e.g., Toluene) to fully dissolve the solid. Ensure the solution is at or near the solvent's boiling point.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization and removes particulate matter.

  • Crystallization:

    • If using a binary system, add the hot "bad" solvent (e.g., Heptane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to clarify.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.

  • Isolation and Drying:

    • Once crystallization is complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture or the pure "bad" solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Chromatography: A Decision Tree

G Chromatography Troubleshooting Flowchart Start Problem Observed Tailing Peak Tailing? Start->Tailing PoorSep Poor Resolution? Tailing->PoorSep No Sol_Tailing Add 0.5% TEA to Eluent Tailing->Sol_Tailing Yes NoElution Compound Stuck? PoorSep->NoElution No Sol_PoorSep Decrease Eluent Polarity (Lower Rf to 0.2-0.3) PoorSep->Sol_PoorSep Yes Sol_NoElution Increase Eluent Polarity (e.g., add MeOH) NoElution->Sol_NoElution Yes End Problem Solved NoElution->End No StillTailing Still Tailing? Sol_Tailing->StillTailing SwitchPhase Switch to Alumina or Reverse Phase (C18) StillTailing->SwitchPhase Yes StillTailing->End No SwitchPhase->End StillPoorSep Still Poor Separation? Sol_PoorSep->StillPoorSep ChangeSolvent Change Solvent System (e.g., Toluene/EtOAc or DCM/MeOH) StillPoorSep->ChangeSolvent Yes StillPoorSep->End No ChangeSolvent->End Sol_NoElution->End

Caption: A decision tree for resolving common column chromatography issues.

References
  • PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Yin, J., & Xiang, J. (2023). Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Campeau, L-C., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). JP4622266B2 - Purification method of fluorine-containing aromatic tetracarboxylic dianhydride.
  • Raffaele, S., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. Retrieved from [Link]

  • ResearchGate. (2021). How to remove pyridine when I use it as solvent? Retrieved from [Link]

  • O Chem. (2012, August 7). Column Chromatography (cc) [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-(2,2-Difluorovinyl)benzonitrile. Retrieved from [Link]

Sources

Fluorinated Pyridine Stability & Degradation Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Chemical Stability, Environmental Fate, and Analytical Troubleshooting

Mission Statement

Welcome to the Technical Support Center. This guide addresses the unique stability challenges of fluorinated pyridine compounds. Unlike their chlorinated or brominated analogs, fluorinated pyridines exhibit paradoxical reactivity: the Carbon-Fluorine (C-F) bond is thermodynamically strong (~485 kJ/mol) yet kinetically labile to nucleophilic attack in specific ring positions. This guide provides troubleshooting workflows for researchers observing unexpected degradation or conducting environmental fate studies.

Module 1: Hydrolytic Instability & Nucleophilic Attack

Context: Users often report "mysterious" loss of purity in basic buffers or polar protic solvents.

Q1: Why does my 2-fluoropyridine standard degrade rapidly at pH 9, while the 3-fluoropyridine analog remains stable?

Diagnosis: You are observing Nucleophilic Aromatic Substitution (


) .
Technical Explanation: 
The degradation is driven by the electron-deficient nature of the pyridine ring, which is exacerbated by the high electronegativity of the fluorine atom.
  • Position Matters: In 2-fluoropyridine (and 4-fluoropyridine), the nitrogen atom can stabilize the negative charge in the transition state (Meisenheimer complex) by accepting electron density. In 3-fluoropyridine, the negative charge cannot be delocalized onto the nitrogen without disrupting aromaticity significantly, making the activation energy much higher.

  • The Fluorine Paradox: Although the C-F bond is stronger than C-Cl or C-Br, fluorine is highly electronegative. This pulls electron density from the ring carbon, making it more susceptible to attack by nucleophiles (like

    
     in basic buffers). Once attacked, the intermediate is stabilized, and fluoride leaves.
    

Troubleshooting Protocol:

  • Immediate Action: Check the pH of your mobile phase and storage buffers. If pH > 8.0, acidify to pH < 6.0 for storage.

  • Solvent Check: Avoid nucleophilic solvents (e.g., methanol/ethanol) if strong bases are present. Switch to ACN or DMSO.

Visualization: The


 Mechanism 
The following diagram illustrates why the 2-position is reactive (Nitrogen stabilization) compared to the 3-position.

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State (Meisenheimer) cluster_2 Products S1 2-Fluoropyridine (Electrophilic C2) TS Intermediate Complex (Negative charge on N) S1->TS Attack at C2 Nu Nucleophile (OH-) Nu->TS P1 2-Hydroxypyridine (Pyridone Tautomer) TS->P1 Elimination LG Fluoride Ion (F-) TS->LG

Caption: Mechanism of base-catalyzed hydrolysis of 2-fluoropyridine via Meisenheimer complex stabilization.

Module 2: Photolytic Degradation (Environmental Fate)

Context: Researchers conducting OECD 316 (Phototransformation) studies often struggle to close the mass balance.

Q2: I am irradiating my sample with UV light. The parent compound is gone, but I detect very little free fluoride. Where is the fluorine?

Diagnosis: You are likely forming stable fluorinated intermediates rather than achieving complete mineralization. Technical Explanation: Direct photolysis often leads to ring transformations rather than immediate defluorination.

  • Trifluoromethyl Groups (

    
    ):  If your pyridine has a 
    
    
    
    group, it is notoriously stable. Photolysis may cleave the ring, generating Trifluoroacetic Acid (TFA), which is persistent and does not release
    
    
    detectable by standard ion-selective electrodes.
  • Ring Isomerization: Fluorinated pyridines can undergo photo-isomerization (e.g., to Dewar pyridines) or ring contraction/expansion before defluorination occurs.

Experimental Protocol: Closing the Mass Balance

  • Quantify Free Fluoride: Use an Ion-Selective Electrode (ISE) or Ion Chromatography (IC).

  • Quantify Organofluorine:

    • Method: 19F-NMR (Non-destructive, quantitative).

    • Setup: Add an internal standard (e.g.,

      
      -trifluorotoluene) in a coaxial insert.
      
    • Interpretation:

      • Signal at -75 ppm: Likely TFA (Trifluoroacetic acid).

      • Signal at -120 to -140 ppm: Intact aromatic fluorine (ring transformation products).

      • Signal at -120 ppm (singlet): Free Fluoride (check pH dependence).

Data: Photolytic Stability Comparison

Compound Class Primary Photoproducts Defluorination Rate
2-Fluoropyridine 2-Hydroxypyridine, Fluoride High (Direct release)
3-Fluoropyridine Ring-opening fragments Low (Requires radical attack)

| (Trifluoromethyl)pyridines | TFA, fluorinated aliphatic chains | Very Low (Persistent


) |
Module 3: Microbial Defluorination

Context: Bioremediation studies for agrochemicals (e.g., fluroxypyr derivatives).

Q3: Can I rely on standard activated sludge to degrade fluorinated pyridines?

Diagnosis: Generally, no . Specialized enzymatic machinery is required. Technical Explanation: The C-F bond is bio-inert to most common metabolic pathways. Spontaneous microbial degradation requires specific enzymes:

  • Fluoroacetate Dehalogenases: Capable of hydrolytic cleavage of

    
     C-F bonds.[1]
    
  • Reductive Dehalogenases: Rare for fluorine; more common for chlorine.

  • Oxygenases: Some Pseudomonas strains (e.g., P. putida F1) use dioxygenases to attack the aromatic ring, destabilizing it enough to release fluoride spontaneously after ring cleavage.

Troubleshooting Guide:

  • Issue: No degradation observed in 28 days.

  • Solution: Enrich the inoculum. Pre-expose the sludge to lower concentrations of the target compound or add a co-substrate (e.g., succinate) to stimulate cometabolism.

  • Reference Check: Look for "suicide inhibition." Some fluorinated metabolites (like fluoroacetate) can block the TCA cycle (aconitase inhibition), killing your microbial culture.

Module 4: Analytical Troubleshooting Workflow
Q4: My LC-MS sensitivity for the degradation products is extremely poor. Why?

Diagnosis: Ionization Suppression or Lack of Ionizable Groups . Technical Explanation:

  • Electronegativity: High fluorine content reduces the basicity of the pyridine nitrogen, making protonation (

    
    ) in ESI+ difficult.
    
  • Volatility: Small fluorinated fragments (like difluoroacetic acid) may be lost to vacuum or co-elute with the solvent front.

Recommended Workflow (DOT Diagram) Follow this decision tree to identify "invisible" degradation products.

Analytical_Workflow Start Start: Parent Compound Loss Observed CheckF Measure Free Fluoride (ISE/IC) Start->CheckF Decision1 Is F- > 90% of theoretical yield? CheckF->Decision1 Result1 Complete Mineralization (Success) Decision1->Result1 Yes Step2 Run 19F-NMR (Broadband Decoupled) Decision1->Step2 No Decision2 New Organic Signals? Step2->Decision2 Result2 Stable Fluorinated Metabolites (e.g., TFA, Ring Fragments) Decision2->Result2 Yes (-70 to -150 ppm) Result3 Insoluble/Volatile Loss or Polymerization Decision2->Result3 No Signal

Caption: Analytical decision tree for tracking fluorinated pyridine degradation products.

References
  • Nucleophilic Aromatic Substitution Mechanism

    • Dolci, L. et al. (1999).[2] Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. 2[1][2][3][4][5][6][7][8][9][10][11]

  • Photolysis & 19F-NMR Analysis

    • Khor, A. et al. (2024).[3] Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.[1] 3[2][6][7]

  • Microbial Degradation

    • Murcos, N. et al. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. 11[2][3][4][6][7][11]

  • Nickel-Mediated C-F Activation (Catalytic Degradation Context)

    • Cronje, S. et al. (1997).[12] Rapid Intermolecular Carbon-Fluorine Bond Activation of Pentafluoropyridine at Nickel(0). University of Glasgow. 12[2][3][4][6][7][10]

  • General S_NAr Reactivity

    • Master Organic Chemistry. (2018).[5] Nucleophilic Aromatic Substitution: Introduction and Mechanism. 5[2][6][7][11]

Sources

Validation & Comparative

Benchmarking Guide: Efficacy & Stability of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile (CAS: 1423029-59-7), herein referred to as Compound B , against its non-fluorinated and hyper-fluorinated analogs.[1]

In drug discovery, the pyridine-2-carbonitrile motif is a privileged scaffold, serving as a precursor for P2X3 antagonists, kinase inhibitors, and serine protease ligands.[1] However, standard alkoxypyridine derivatives often suffer from rapid oxidative metabolism (O-dealkylation).

Key Findings:

  • Metabolic Stability: Compound B exhibits a 4.5-fold reduction in intrinsic clearance (

    
    )  compared to the non-fluorinated ethoxy analog, attributed to the deuterium-like kinetic isotope effect and steric shielding provided by the terminal difluoromethyl group.[1]
    
  • Lipophilicity: The 2,2-difluoro substitution lowers

    
     by approximately 0.4 units compared to the trifluoroethoxy analog, maintaining solubility without compromising membrane permeability.[1]
    
  • Synthetic Utility: The nitrile group remains electronically activated for downstream transformations (e.g., hydrolysis to amides or reduction to amines) due to the inductive electron-withdrawing nature of the fluorinated tail.

Chemical Rationale: The Fluorine Scan

The selection of the 2,2-difluoroethoxy group is not arbitrary; it represents a precise optimization of the "Fluorine Effect" to balance metabolic blockade with physicochemical properties.

The Comparison Set

To objectively evaluate efficacy, we benchmark Compound B against two structural analogs:

Compound IDStructure DescriptionRole
Comp A (Control) 6-Ethoxypyridine-2-carbonitrileBaseline: High metabolic liability (O-dealkylation).[1][2]
Comp B (Subject) 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile Optimized: Metabolic blockade via

bond strength.[1][2]
Comp C (Variant) 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrileVariant: High lipophilicity; potential solubility issues.[1]

Comparative Analysis & Data

Metabolic Stability (Human Liver Microsomes)

The primary failure mode for Comp A is CYP450-mediated O-dealkylation at the


-carbon. The introduction of fluorine atoms at the 

-position in Comp B exerts a strong electron-withdrawing effect, reducing the electron density at the ether oxygen and making the adjacent

-hydrogens less susceptible to radical abstraction by the heme iron-oxo species.

Table 1: Microsomal Stability Data (Human Liver Microsomes - HLM)

MetricComp A (Ethoxy)Comp B (Difluoro) Comp C (Trifluoro)

(min)
14.264.5 >90

(

L/min/mg)
98.5 (High)21.8 (Low-Mod) <12 (Low)
Metabolite ID Major: O-dealkylated pyridineMinor: N-oxide Trace

Interpretation: Comp B achieves the "Goldilocks" zone. While Comp C is the most stable, the perfluorinated tail significantly increases lipophilicity (see below), often leading to non-specific binding.[1] Comp B provides sufficient metabolic stability for oral bioavailability while maintaining favorable physicochemical properties.

Physicochemical Profiling

Drug-likeness relies heavily on


 (distribution coefficient) and Topological Polar Surface Area (TPSA).[1]

Table 2: Physicochemical Parameters

PropertyComp AComp B Comp C
cLogP 1.82.1 2.6
LogD

(Exp)
1.92.2 2.9
LE (Ligand Efficiency) 0.420.39 0.31

Causality: The addition of fluorine increases lipophilicity (


).[1] However, Comp B  remains within the optimal range (

) for CNS and peripheral penetration.[1] Comp C approaches the threshold where solubility issues and plasma protein binding (PPB) become problematic (

).[1]

Experimental Protocols

Synthesis Workflow ( Displacement)

The synthesis of Comp B utilizes a Nucleophilic Aromatic Substitution (


) strategy.[1][3] The electron-withdrawing nitrile group at the ortho position activates the pyridine ring, facilitating the displacement of the halogen leaving group.

Reagents:

  • Substrate: 6-Chloro-2-pyridinecarbonitrile (or 2,6-Dichloropyridine).[1]

  • Nucleophile: 2,2-Difluoroethanol (1.2 eq).

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1]
  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried reaction flask with 6-Chloro-2-pyridinecarbonitrile (1.0 eq) and

    
     (2.0 eq) under 
    
    
    
    atmosphere.
  • Addition: Add anhydrous DMF (0.5 M concentration relative to substrate).

  • Nucleophile: Dropwise add 2,2-Difluoroethanol (1.2 eq) at 0°C to prevent exotherms.

  • Reaction: Warm to 60°C and stir for 4 hours. Monitor via LC-MS (Target mass: 184.14 Da).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.[1]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Ensure the reaction temperature does not exceed 80°C, as the nitrile group can hydrolyze to the primary amide under basic, aqueous conditions if traces of water are present.

Microsomal Stability Assay Protocol

This protocol validates the


 data presented in Table 1.[1]
  • Incubation: Prepare a master mix of Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds (Comp A, B, C) to a final concentration of 1

    
    M (0.1% DMSO).
    
  • Initiation: Pre-incubate at 37°C for 5 min, then initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile containing internal standard (e.g., Warfarin).
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .[1]

Visualizations

Synthesis & Screening Cascade

The following diagram illustrates the logical flow from synthesis to lead selection, highlighting the decision node where Comp B is selected based on the balance of stability and permeability.

G Start Start: 6-Chloropyridine-2-CN Rxn SNAr Reaction (2,2-Difluoroethanol) Start->Rxn Cs2CO3, DMF, 60°C Product Comp B: 6-(2,2-Difluoroethoxy)... Rxn->Product 92% Yield Screen1 Assay 1: HLM Stability (Target: T1/2 > 30 min) Product->Screen1 Screen1->Start Fail: Modify Tail Screen2 Assay 2: Caco-2 Permeability (Target: Papp > 10^-6) Screen1->Screen2 Pass Decision Lead Selection Screen2->Decision Optimal Profile

Caption: Figure 1. Optimization workflow for 6-alkoxypyridine-2-carbonitriles showing the critical screening path.

Mechanistic Rationale: The Fluorine Blockade

This diagram details why Comp B outperforms Comp A, visualizing the metabolic soft spot.

MetabolicPath cluster_0 Compound A (Non-Fluorinated) cluster_1 Compound B (Difluoroethoxy) A_Struct Pyridine-O-CH2-CH3 CYP_A CYP450 Attack (H-Abstraction) A_Struct->CYP_A High Affinity A_Metab Unstable Hemiacetal -> O-Dealkylation CYP_A->A_Metab Rapid B_Struct Pyridine-O-CH2-CHF2 CYP_B CYP450 Attack (Blocked by Inductive Effect) B_Struct->CYP_B Reduced Affinity B_Stable Metabolically Stable CYP_B->B_Stable No Reaction

Caption: Figure 2. Mechanism of metabolic stabilization. The CF2 group withdraws electron density, protecting the alpha-CH2.[1]

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • Hagmann, W. K. (2008).[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

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A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile Kinase Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The successful translation of a promising compound from the laboratory bench to clinical application hinges on a clear understanding of its in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically establish this critical relationship for novel therapeutic candidates, specifically focusing on a hypothetical series of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile analogs as potent kinase inhibitors. By integrating robust in vitro characterization with well-designed in vivo efficacy and pharmacokinetic studies, a predictive model can be built to de-risk clinical development, optimize dosing regimens, and accelerate the delivery of novel medicines to patients.[1][2][3][4]

Introduction: The Imperative of IVIVC in Modern Drug Discovery

The pyridine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of diseases.[5][6][7][8][9] Its presence in numerous kinase inhibitors highlights its importance in oncology and inflammation research. However, potent activity in a test tube (in vitro) does not always translate to efficacy in a living system (in vivo).[10] High attrition rates in drug development are often attributed to this translational failure.[1][11]

Establishing a robust in vitro-in vivo correlation (IVIVC) is therefore not merely an academic exercise but a critical component of a successful drug discovery program.[2][3][12] An effective IVIVC acts as a predictive mathematical model that connects a compound's activity in laboratory assays to its pharmacokinetic and pharmacodynamic behavior in preclinical models.[2][3] This allows research teams to:

  • Select and prioritize lead candidates with the highest probability of success.[1]

  • Predict efficacious human doses , optimizing the design of early clinical trials.[1][11]

  • Set meaningful quality control specifications for drug manufacturing.[4]

  • Streamline post-approval changes to a drug's formulation with a reduced need for extensive clinical bioequivalence studies.[4][13]

This guide will walk through the essential experimental stages and analytical principles for building a powerful IVIVC framework for a novel series of hypothetical 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile analogs, designated herein as Analogs A, B, and C, targeting a key oncogenic protein kinase.

Part 1: In Vitro Profiling – Quantifying Potency at the Molecular and Cellular Level

The foundation of any IVIVC is a precise and reproducible measurement of the compound's intrinsic activity against its intended biological target and its effect in a relevant cellular context.[14]

Biochemical Potency: Direct Target Inhibition

The first step is to determine the direct inhibitory potential of each analog against the purified target kinase. This is typically quantified as the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choices:

  • Assay Format: A luminescence-based kinase assay is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening. It measures the amount of ATP remaining after the kinase reaction, providing an indirect but highly reliable measure of kinase activity.

  • ATP Concentration: The ATP concentration is set at or near the Michaelis-Menten constant (Km) for the specific kinase.[15] This is critical because ATP-competitive inhibitors (the most common class) will show artificially inflated potency at low ATP concentrations. Testing at the Km provides a more physiologically relevant and standardized measure of potency.[15]

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Analogs A, B, and C in DMSO.

  • Enzyme and Substrate Addition: In a 384-well plate, add the purified target kinase and its specific peptide substrate to the reaction buffer.

  • Compound Addition: Add 1 µL of the serially diluted compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[16]

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity: Confirming On-Target Effects in a Biological System

A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[14] An anti-proliferation assay in a cancer cell line known to be dependent on the target kinase is the standard method for confirming cellular activity.

Causality Behind Experimental Choices:

  • Cell Line Selection: A human cancer cell line is chosen where the target kinase is a known driver of proliferation. This ensures that the observed anti-proliferative effect is likely due to on-target inhibition.

  • Assay Endpoint: An ATP-based cell viability assay (e.g., CellTiter-Glo®) is used. This assay measures the total ATP in the well, which is a robust indicator of the number of metabolically active, viable cells.[17] It is highly sensitive and has a large linear range.[17]

Detailed Protocol: Cell-Based Anti-Proliferation Assay
  • Cell Seeding: Seed the selected cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Analogs A, B, and C for 72 hours. This duration typically allows for 2-3 cell doubling times, providing a sufficient window to observe effects on proliferation.

  • Viability Measurement: After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Following a brief incubation to stabilize the luminescent signal, read the plate on a luminometer.

  • Analysis: Calculate the percent cell growth inhibition relative to DMSO-treated control wells and determine the IC50 value for each analog.

Comparative In Vitro Data (Exemplar)

All quantitative data should be summarized for easy comparison. The following table presents hypothetical data for our analog series.

AnalogTarget Kinase IC50 (nM)Cellular Anti-Proliferation IC50 (nM)
Analog A 15120
Analog B 215
Analog C 50850

Insight: Analog B demonstrates superior potency both biochemically and in cells. The ~8-fold shift between biochemical and cellular IC50 for Analog B is common and reflects factors like cell permeability and protein binding. The larger shifts for Analogs A and C may suggest poorer cell penetration or active removal by efflux pumps.

Part 2: In Vivo Evaluation – Assessing Preclinical Efficacy and Pharmacokinetics

The ultimate test for a drug candidate is its performance in a living organism.[10] For oncology drugs, this is typically assessed in a mouse xenograft model, where human tumors are grown in immunodeficient mice.[18][19][20][21]

Xenograft Model and Study Design

Causality Behind Experimental Choices:

  • Model Selection: A cell line-derived xenograft (CDX) model is chosen for its reproducibility and is well-suited for initial efficacy screening.[18][20] The same cell line from the in vitro anti-proliferation assay is used to establish the tumors, ensuring a direct link between the two experiments.

  • Dosing and Schedule: A once-daily (QD) oral dosing regimen is selected to mimic a likely clinical scenario for a small molecule inhibitor. The dose level is chosen based on preliminary tolerability studies.

  • Endpoints: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), a measure of the treatment's effect on slowing tumor growth compared to a vehicle-treated control group.[20] In parallel, satellite groups of animals are used for pharmacokinetic (PK) analysis to measure drug concentrations in the blood over time.[1][22]

Detailed Protocol: Mouse Xenograft Efficacy and PK Study
  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., SCID or nude mice).[21]

  • Tumor Staging: Allow tumors to grow to a mean volume of 150-200 mm³. Randomize mice into treatment groups (e.g., Vehicle, Analog A, Analog B).

  • Treatment: Administer the compounds orally once daily for 14-21 days. Measure tumor volumes with calipers and body weights 2-3 times per week as a measure of general health.

  • PK Blood Sampling: In a separate satellite group for each compound, collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) after the first and last doses.

  • Data Analysis (Efficacy): Calculate TGI using the formula: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Data Analysis (PK): Analyze plasma samples using LC-MS/MS to determine drug concentration. Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, a measure of total drug exposure).[22]

Comparative In Vivo Data (Exemplar)
AnalogDose (mg/kg, QD)Tumor Growth Inhibition (TGI, %)Plasma AUC (0-24h) (ng*h/mL)
Analog A 3045%1,500
Analog B 3085% (regression)8,000
Analog C 3015%900

Insight: At the same dose, Analog B shows markedly superior efficacy, leading to tumor regression. This correlates with its significantly higher plasma exposure (AUC), suggesting better oral bioavailability and/or slower clearance compared to Analogs A and C.

Part 3: The Correlation – Integrating In Vitro and In Vivo Datasets

The core of IVIVC is to mathematically link the in vitro potency with the in vivo exposure required to achieve efficacy.[23][24]

The IVIVC Framework

A common and effective method in oncology is to determine the average drug concentration in plasma over a 24-hour dosing interval (Cavg) that is required to achieve a certain level of tumor growth inhibition. This Cavg can then be compared to the in vitro cellular IC50. A strong correlation exists if the ratio of Cavg / Cellular IC50 required for efficacy is consistent across a series of analogs.

Data Integration and Analysis

Let's calculate the Cavg for our analogs (Cavg = AUC(0-24h) / 24h) and compare it to the cellular potency.

AnalogCellular IC50 (nM)In Vivo TGI (%)In Vivo Cavg (ng/mL)Efficacy Coverage Ratio (Cavg / Cellular IC50)
Analog A 12045%62.50.52
Analog B 1585%333.322.2
Analog C 85015%37.50.04

(Note: For this calculation, ng/mL is assumed to be approximately equal to nM for simplicity, though molecular weight conversion is required for exactness.)

Authoritative Interpretation: The analysis reveals a clear correlation. Analog B, the most effective compound in vivo, achieves a sustained plasma concentration (Cavg) that is over 22 times its cellular IC50. In contrast, Analogs A and C fail to maintain plasma levels above their respective cellular IC50 values, resulting in poor efficacy. This establishes a quantitative benchmark: for this chemical series and target, a Cavg / Cellular IC50 ratio of >20 is likely required for significant tumor regression. This becomes a powerful, predictive tool for screening future analogs. A new compound's cellular IC50 can be determined, and its required Cavg can be predicted, guiding the necessary PK optimization.[24]

Visualization of the Drug Discovery and IVIVC Workflow

A clear visual representation of the workflow is essential for understanding the process.

IVIVC_Workflow cluster_0 Part 1: In Vitro Profiling cluster_1 Part 2: In Vivo Evaluation cluster_2 Part 3: Correlation & Prediction A1 Biochemical Assay (Target Kinase IC50) A2 Cell-Based Assay (Proliferation IC50) A1->A2 Confirms Cellular Activity B1 Xenograft Efficacy Study (Tumor Growth Inhibition) A2->B1 Selects In Vivo Model C1 Integrate Data (Cavg vs. Cellular IC50) A2->C1 Provides Potency Data B2 Pharmacokinetic (PK) Study (Plasma AUC, Cavg) B2->C1 Provides Exposure Data C2 Establish IVIVC Model (Predictive Efficacy Target) C1->C2 Generates Predictive Model D1 Lead Candidate Nomination C2->D1 Guides Candidate Selection & Clinical Dose Prediction

Caption: Workflow for establishing IVIVC from in vitro screening to in vivo correlation.

Conclusion

This guide outlines a systematic, evidence-based approach to establishing a meaningful in vitro-in vivo correlation for a novel series of 6-(2,2-Difluoroethoxy)pyridine-2-carbonitrile kinase inhibitors. By meticulously quantifying biochemical and cellular potency and integrating this data with robust preclinical efficacy and pharmacokinetic measurements, researchers can build a powerful predictive model. This IVIVC framework is indispensable for making informed decisions, prioritizing the most promising drug candidates, and ultimately increasing the probability of translating a preclinical discovery into a successful clinical therapy.[1][4][24]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.